molecular formula C20H15N3OS B7741656 MFCD02358365

MFCD02358365

Cat. No.: B7741656
M. Wt: 345.4 g/mol
InChI Key: CMMCHTGAOVPANJ-GZTJUZNOSA-N
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Description

The compound with the identifier “MFCD02358365” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02358365” typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common synthetic route involves the reaction of precursor compounds under specific temperature and pressure conditions to yield the desired product. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to ensure consistent quality and high throughput. Industrial production methods also incorporate purification steps, such as crystallization or distillation, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: “MFCD02358365” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired transformation.

Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

“MFCD02358365” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic pathways and as a catalyst in certain reactions. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, “this compound” is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD02358365” involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “MFCD02358365” include those with comparable functional groups and reactivity. Examples of similar compounds are those that share structural motifs or have similar physicochemical properties.

Uniqueness: What sets “this compound” apart from similar compounds is its unique combination of stability, reactivity, and potential applications. Its specific functional groups and molecular structure confer distinct properties that make it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-14-7-9-16(10-8-14)18-13-25-20(22-18)23-19(24)17(12-21)11-15-5-3-2-4-6-15/h2-11,13H,1H3,(H,22,23,24)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMCHTGAOVPANJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C(=C/C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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